molecular formula C10H11N5NaO6P B12063255 sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B12063255
M. Wt: 351.19 g/mol
InChI Key: NXWBNSVDNPSFFE-UHFFFAOYSA-M
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Description

Sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic compound that features a purine base (adenine) linked to a furan ring system with a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol typically involves the following steps:

    Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules.

    Attachment to the Furan Ring: The adenine is then linked to a furan ring system through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the purine base, while reduction can lead to the formation of reduced purine derivatives.

Scientific Research Applications

Sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes, such as DNA replication and repair.

    Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting signaling pathways.

Comparison with Similar Compounds

Sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring nucleoside with similar structural features but different biological functions.

    Ganciclovir: An antiviral drug with a purine base, used to treat viral infections.

    Acyclovir: Another antiviral drug with a purine base, commonly used to treat herpes infections.

Properties

Molecular Formula

C10H11N5NaO6P

Molecular Weight

351.19 g/mol

IUPAC Name

sodium;6-(2-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O6P.Na/c11-10-12-1-4-8(14-10)15(3-13-4)9-6(16)7-5(20-9)2-19-22(17,18)21-7;/h1,3,5-7,9,16H,2H2,(H,17,18)(H2,11,12,14);/q;+1/p-1

InChI Key

NXWBNSVDNPSFFE-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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